tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)carbamate
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Overview
Description
tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)carbamate typically involves multiple steps One common route starts with the preparation of the dioxaborolane derivative, which is then coupled with a phenoxyphenyl intermediate under specific reaction conditions
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is also prone to substitution reactions, particularly at the phenoxy and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified carbamate products.
Scientific Research Applications
tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-ylcarbamate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phenyl)carbamate apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dioxaborolane and carbamate groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C23H30BNO5 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]phenyl]carbamate |
InChI |
InChI=1S/C23H30BNO5/c1-21(2,3)28-20(26)25-17-9-8-10-19(15-17)27-18-13-11-16(12-14-18)24-29-22(4,5)23(6,7)30-24/h8-15H,1-7H3,(H,25,26) |
InChI Key |
MBDYFWOPRZNXEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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